A Comprehensive Guide to the Structure Elucidation of (R)-2-Amino-4-(2,6-dichlorophenyl)butyric Acid
A Comprehensive Guide to the Structure Elucidation of (R)-2-Amino-4-(2,6-dichlorophenyl)butyric Acid
Introduction
In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids (ncAAs) are indispensable tools for modulating the pharmacological properties of therapeutic candidates. They offer pathways to enhance potency, improve metabolic stability, and constrain peptide conformation. (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid is one such molecule of interest, featuring a chiral center and a sterically demanding dichlorophenyl moiety. Its precise chemical structure, including its constitution, connectivity, and absolute stereochemistry, is a critical quality attribute that dictates its function and safety profile.
This technical guide provides a comprehensive, multi-modal analytical workflow for the unambiguous structure elucidation of (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid. As Senior Application Scientists, we recognize that structure elucidation is not merely a sequence of experiments but a logical, self-validating process. This document is structured to reflect that journey—from initial confirmation of the molecular formula to the definitive assignment of its three-dimensional architecture. We will delve into the causality behind each analytical choice, providing field-proven protocols and interpretation strategies tailored for researchers, chemists, and drug development professionals.
The following workflow diagram illustrates the integrated approach, demonstrating how data from orthogonal techniques are synthesized to build a complete and irrefutable structural dossier.
Caption: Integrated workflow for complete structure elucidation.
Part 1: Confirming the Molecular Constitution
The first phase of analysis establishes the fundamental molecular blueprint: the elemental composition and the types of protons and carbons present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before committing resources to extensive NMR studies, it is paramount to confirm that the synthesized compound has the correct molecular formula. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition, distinguishing the target compound from potential byproducts with the same nominal mass. For this molecule, HRMS is also critical for observing the characteristic isotopic pattern of the two chlorine atoms, a key validation checkpoint.
Experimental Protocol: ESI-Q-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection ([M+H]+).
-
Instrumentation: Utilize an Agilent 6545XT AdvanceBio Q-TOF LC/MS system or equivalent.
-
Infusion: Directly infuse the sample at a flow rate of 5 µL/min.
-
ESI Source Parameters:
-
Gas Temperature: 300 °C
-
Drying Gas: 8 L/min
-
Nebulizer: 35 psig
-
Sheath Gas Temp: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Vcap: 3500 V
-
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a reference mass for continuous internal calibration to ensure sub-ppm mass accuracy.
Data Presentation: Expected HRMS Data
| Parameter | Theoretical Value | Expected Observed Value |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | - |
| Monoisotopic Mass (M) | 247.0167 | - |
| Adduct | [M+H]⁺ | - |
| Exact Mass of [M+H]⁺ | 248.0240 | 248.0240 ± 0.0005 |
| Isotopic Pattern | Cl₂ pattern visible at M, M+2, M+4 | Pattern match >98% |
A measured mass within 2 ppm of the theoretical value, combined with the correct chlorine isotopic signature, provides high confidence in the elemental composition.
1D Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: With the molecular formula confirmed, 1D NMR (¹H and ¹³C) serves to map the hydrogen and carbon environments. This allows for the counting of distinct nuclei, identification of functional groups (amine, carboxylic acid), and confirmation of the aromatic and aliphatic regions. The presence of a chiral center at C2 renders the adjacent C3 methylene protons (Hβ) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, a key structural indicator.
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆. The use of DMSO-d₆ allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups.
-
Instrumentation: Use a Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Justification |
| Hα | ~3.9, triplet, 1H | Cα: ~55 | Proton/carbon attached to both the electron-withdrawing amine and carboxyl groups. |
| Hβ, Hβ' | ~2.1-2.3, multiplet, 2H | Cβ: ~32 | Aliphatic methylene protons. Expected to be diastereotopic and complex due to coupling to Hα and Hγ. |
| Hγ, Hγ' | ~2.9-3.1, multiplet, 2H | Cγ: ~30 | Benzylic methylene protons, deshielded by the aromatic ring. |
| Ar-H | ~7.3-7.5, multiplet, 3H | C-Ar (CH): ~128-130 | Aromatic protons on the dichlorophenyl ring. |
| - | - | C-Ar (C-Cl): ~135 | Quaternary aromatic carbons directly bonded to chlorine, deshielded. |
| - | - | C-Ar (C-Cγ): ~138 | Quaternary aromatic carbon attached to the butyric acid side chain. |
| - | - | C=O: ~175 | Carboxylic acid carbon, highly deshielded. |
| NH₂ | ~8.0, broad singlet, 2H | - | Exchangeable protons, chemical shift is concentration and temperature dependent. |
| COOH | ~12.5, broad singlet, 1H | - | Highly deshielded, exchangeable carboxylic acid proton. |
Part 2: Elucidating the Bonding Framework
2D NMR experiments are essential for assembling the puzzle pieces from 1D NMR into a definitive covalent structure. They provide through-bond correlation data that confirms the precise connectivity of all atoms.
Expertise & Causality: While 1D NMR suggests the presence of the butyric acid backbone and the dichlorophenyl group, it does not prove their connection. 2D NMR, specifically COSY, HSQC, and HMBC, provides this irrefutable proof. COSY identifies adjacent protons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations, which are crucial for connecting the aliphatic chain to the aromatic ring.
Caption: Key 2D NMR correlations for structure confirmation.
Experimental Protocol: 2D NMR
-
Sample & Instrument: Same as for 1D NMR.
-
Acquisition: Standard gradient-selected (gs) COSY, HSQC, and HMBC pulse programs are used. Acquisition times and the number of increments in the indirect dimension are optimized to achieve adequate resolution.
Interpretation & Self-Validation:
-
COSY (¹H-¹H Correlation): A cross-peak between the Hα signal (~3.9 ppm) and the Hβ multiplet (~2.1-2.3 ppm) confirms the Cα-Cβ bond. A further correlation from Hβ to the Hγ multiplet (~2.9-3.1 ppm) establishes the Cβ-Cγ bond, validating the aliphatic spin system.
-
HSQC (¹H-¹³C One-Bond Correlation): This spectrum definitively links each proton to its carbon. For example, the Hα signal will show a cross-peak only to the Cα signal (~55 ppm), Hβ to Cβ (~32 ppm), and so on. This confirms the assignments made in the 1D analysis.
-
HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for connecting the fragments.
-
Crucial Correlation: A cross-peak from the benzylic Hγ protons (~2.9-3.1 ppm) to the quaternary aromatic carbon (~138 ppm) provides unambiguous evidence that the butyric acid chain is attached to the dichlorophenyl ring.
-
Backbone Confirmation: Correlations from Hα and Hβ to the carbonyl carbon (C=O, ~175 ppm) confirm the butyric acid structure.
-
The combination of these 2D NMR datasets allows for the complete and unambiguous assignment of the molecule's constitution and covalent bonding framework.
Part 3: Determining Absolute Stereochemistry
With the 2D structure confirmed, the final and most critical phase is to establish the 3D arrangement at the chiral center (Cα), confirming the (R) configuration and assessing its purity.
Enantiomeric Purity by Chiral HPLC
Expertise & Causality: In pharmaceutical development, even small amounts of an undesired enantiomer can have different biological activity or toxicity. Therefore, a validated, quantitative method to determine enantiomeric purity (or enantiomeric excess, % ee) is required. Chiral HPLC is the industry standard for this purpose.[1] The choice of a chiral stationary phase (CSP) is critical; macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids because they possess ionic groups compatible with aqueous mobile phases.[1][2]
Experimental Protocol: Chiral HPLC
-
Instrumentation: An Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of 80% Methanol and 20% aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0). The high organic content often increases enantioselectivity on this type of column.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 0.5 mg/mL. Prepare a "racemic" standard (if available) or a sample spiked with a small amount of the (S)-enantiomer to confirm peak identification. The D- (or R- in this case) enantiomer is typically more strongly retained on teicoplanin CSPs.[1]
Data Presentation: Expected Chromatographic Data
| Parameter | Expected Value |
| Retention Time (R)-enantiomer | ~8.5 min |
| Retention Time (S)-enantiomer | ~7.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | > 99.5% for a high-purity sample |
The method is validated by demonstrating baseline resolution between the two enantiomers, allowing for accurate quantification of the minor enantiomer down to levels of 0.1% or lower.[3]
Absolute Configuration by Vibrational Circular Dichroism (VCD)
Expertise & Causality: While chiral HPLC confirms enantiomeric purity, it does not assign the absolute configuration. X-ray crystallography is the definitive "gold standard" but requires high-quality crystals, which can be challenging to obtain.[4] VCD spectroscopy offers a powerful alternative for determining the absolute configuration of chiral molecules in solution.[5][6] The technique measures the differential absorption of left- and right-circularly polarized infrared light. The resulting spectrum is a unique fingerprint of a molecule's 3D structure. By comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned with high confidence.[6][7]
Experimental Protocol: VCD Analysis
-
Experimental Measurement:
-
Dissolve ~15 mg of the compound in 200 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~0.1 M.[6]
-
Acquire the VCD and IR spectra on a VCD spectrometer (e.g., BioTools ChiralIR-2X) at a resolution of 4-8 cm⁻¹. Data collection may require several hours to achieve an adequate signal-to-noise ratio.[6]
-
-
Computational Simulation:
-
Perform a conformational search for the (R)-enantiomer of the molecule using a computational chemistry package (e.g., Schrödinger Maestro, Gaussian).
-
For the lowest energy conformers, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d) level of theory or higher.
-
Calculate the VCD rotational strengths for each vibrational mode.
-
Boltzmann-average the calculated spectra of the conformers to generate a final predicted VCD spectrum for the (R)-enantiomer.
-
-
Comparison:
-
Qualitatively and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. The spectrum for the (S)-enantiomer is simply the inverse of the (R) spectrum.[6]
-
A strong positive correlation in the signs and relative intensities of the major bands confirms the absolute configuration as (R).
-
Confirmatory Analysis by X-Ray Crystallography
Expertise & Causality: If a single crystal of suitable quality can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the absolute configuration in the solid state.[8][9] The presence of two "heavy" chlorine atoms in the molecule is highly advantageous, as they produce a significant anomalous dispersion signal.[4] This allows for the reliable calculation of the Flack parameter, an indicator that definitively distinguishes between the correct enantiomer and its mirror image.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Screen various solvent systems (e.g., slow evaporation from ethanol/water, vapor diffusion with ethyl acetate/heptane) to grow diffraction-quality single crystals.[10]
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα or Mo Kα X-ray source. Collect a full sphere of diffraction data.
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.
-
Absolute Structure Determination: During the final refinement, include the anomalous dispersion data and refine the Flack parameter. A Flack parameter value close to 0 for the (R)-configured model (and close to 1 for a test refinement of the inverted (S) structure) provides absolute confirmation of the (R) stereochemistry.
Conclusion
The structural elucidation of a novel chiral molecule like (R)-2-Amino-4-(2,6-dichlorophenyl)butyric acid is a systematic process that requires the integration of multiple, orthogonal analytical techniques. This guide outlines a robust, field-proven workflow that progresses logically from the confirmation of the basic molecular formula and constitution via HRMS and 1D NMR, through the definitive mapping of the bonding framework with 2D NMR, and culminates in the unambiguous assignment of enantiomeric purity and absolute configuration using Chiral HPLC and VCD spectroscopy, with X-ray crystallography as the ultimate confirmatory tool. By following this self-validating approach, researchers and drug developers can establish a complete and high-confidence structural dossier, a foundational requirement for advancing any new chemical entity through the development pipeline.
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